molecular formula C24H25N3O5S2 B2827605 N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide CAS No. 1261005-67-7

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide

Cat. No.: B2827605
CAS No.: 1261005-67-7
M. Wt: 499.6
InChI Key: KLKKGSSDNJIJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{2,4-dioxo-3-[2-(thiophen-2-yl)ethyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide is a useful research compound. Its molecular formula is C24H25N3O5S2 and its molecular weight is 499.6. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Characterization

One study describes the Mn(III)/Cu(II)-mediated oxidative radical cyclization of alpha-(Methylthio)acetamides leading to erythrinanes. This process involves the treatment of the compound with Mn(OAc)3 in the presence of Cu(OAc)2, facilitating the formation of tetrahydroindol-2-one and subsequently erythrinane derivatives. This methodology was applied to a formal synthesis of a naturally occurring Erythrina alkaloid, showcasing the compound's utility in complex organic synthesis (Shiho Chikaoka et al., 2003).

Anticancer Applications

The compound's derivatives have been explored for their anticancer properties. For example, a study on the synthesis, structure, and molecular docking analysis of an anticancer drug involving a similar compound structure showed promising results against the VEGFr receptor, highlighting its potential in cancer treatment (G. Sharma et al., 2018). Another research focused on pyrimidine derivatives synthesized from the compound demonstrated anti-inflammatory and analgesic activities, suggesting their potential in developing new therapeutic agents (S. Sondhi et al., 2009).

Radioligand Applications

A noteworthy application involves the radiosynthesis of [18F]PBR111, a selective radioligand for imaging the translocator protein (18 kDa) with PET. The compound served as a precursor in this process, highlighting its utility in the development of diagnostic tools in neurology and oncology (F. Dollé et al., 2008).

Antimicrobial and Antioxidant Properties

Further studies have investigated the compound's derivatives for antimicrobial and antioxidant activities. For instance, the synthesis and evaluation of thiazolidinone, azetidinone encompassing indolylthienopyrimidines demonstrated promising antioxidant and antimicrobial activities, indicating the potential for developing new antimicrobial agents (A. R. Saundane et al., 2012).

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O5S2/c1-31-19-6-5-16(14-20(19)32-2)7-10-25-21(28)15-27-18-9-13-34-22(18)23(29)26(24(27)30)11-8-17-4-3-12-33-17/h3-6,9,12-14,22H,7-8,10-11,15H2,1-2H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDRKZQSUJFLWNR-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)C[N+]2=C3C=CSC3C(=O)N(C2=O)CCC4=CC=CS4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N3O5S2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

500.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.